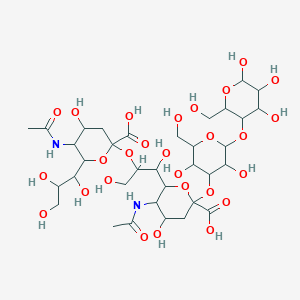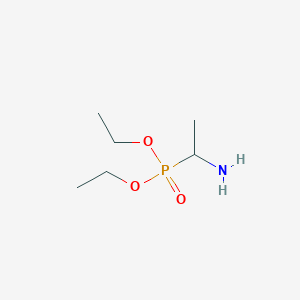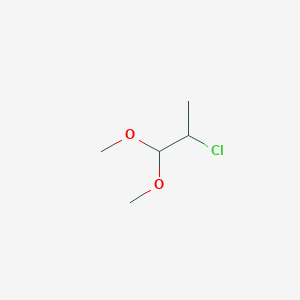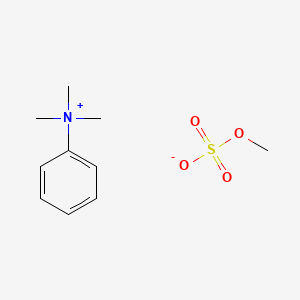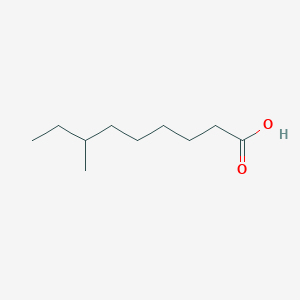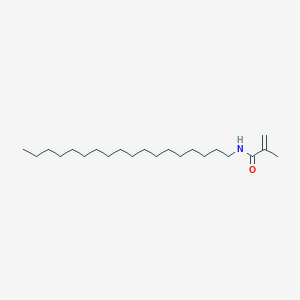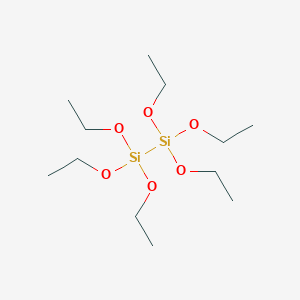
Hexaethoxydisilane
Vue d'ensemble
Description
Hexaethoxydisilane is a chemical compound with the molecular formula C₁₂H₃₀O₆Si₂ . It is a colorless liquid with a molecular weight of 326.534 g/mol. This compound is known for its unique properties and applications in various scientific fields.
Mécanisme D'action
Target of Action
Hexaethoxydisilane is primarily used as a reagent in the synthesis of disilane . Its primary targets are therefore the reactants it interacts with during this process. The exact targets can vary depending on the specific reaction, but in general, it interacts with alkali metal or alkylaluminum hydrides .
Mode of Action
This compound interacts with its targets through a reduction process . In the synthesis of disilane, this compound is reduced by alkali metal or alkylaluminum hydrides . This interaction results in the formation of disilane and other byproducts .
Biochemical Pathways
It plays a crucial role in the synthesis of disilane, which is used in various applications, including the production of semiconductors .
Result of Action
The primary result of this compound’s action is the formation of disilane . This is achieved through a reduction process with alkali metal or alkylaluminum hydrides . The exact molecular and cellular effects can vary depending on the specific reaction conditions and the presence of other reactants.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the reaction can be affected by the presence of other reactants, the temperature, and the pressure . Additionally, the stability of this compound can be influenced by factors such as exposure to light, heat, and moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexaethoxydisilane can be synthesized through the reaction of ethyl orthosilicate with ethyl alcohol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, this compound is produced through a continuous process involving the reaction of silicon tetrachloride with ethanol in the presence of a catalyst. This method ensures a high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexaethoxydisilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, often using nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can produce silicates and silicic acids.
Reduction: Reduction reactions can yield silanes and other silicon-based compounds.
Substitution: Substitution reactions can result in the formation of various organosilicon compounds.
Applications De Recherche Scientifique
Hexaethoxydisilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: this compound is employed in the modification of biological molecules and the development of bioactive compounds.
Medicine: It is utilized in the preparation of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of electronic materials, coatings, and adhesives.
Comparaison Avec Des Composés Similaires
Hexamethyldisilane: A silicon-based compound with a similar molecular structure but different functional groups.
Bis(trimethylsilyl)amine: Another silicon-containing compound used in various chemical reactions.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
triethoxy(triethoxysilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYUXYJGXHZKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456366 | |
| Record name | HEXAETHOXYDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-08-1 | |
| Record name | HEXAETHOXYDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaethoxydisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


